1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene 1H and 13C NMR peak assignments
1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene 1H and 13C NMR peak assignments
An In-depth Technical Guide to the ¹H and ¹³C NMR Peak Assignments of 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis and detailed assignment of the ¹H and ¹³C NMR spectra for 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene (CAS No: 936727-74-1), a compound of interest in synthetic chemistry and drug development. By dissecting the molecule's structure and applying fundamental NMR principles, we will predict the chemical shifts, multiplicities, and coupling constants for each unique proton and carbon environment. This document serves as a practical reference for scientists working with this or structurally related compounds, explaining the causal relationships between molecular structure and spectral output.
Molecular Structure and NMR Prediction Strategy
To accurately assign the NMR spectra, we must first analyze the electronic environment of each atom in 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene. The molecule consists of a para-disubstituted benzene ring and an ethyl methyl sulfone side chain.
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Benzene Ring Substituents:
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Bromo Group (-Br): An electronegative halogen that exerts a moderate deactivating, ortho-para directing effect on the ring through a combination of inductive withdrawal and resonance donation.
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Ethylsulfonyl Group (-CH₂CH₂SO₂CH₃): A strongly electron-withdrawing group due to the high electronegativity of the two oxygen atoms on the sulfur. This effect is primarily transmitted inductively through the ethyl chain to the aromatic ring.
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Aliphatic Chain: An ethyl linker connects the sulfone group to the aromatic ring, with a terminal methyl group on the sulfur atom.
The molecule's symmetry, with a C₂ axis passing through the C1-C4 carbons, simplifies the spectrum by rendering certain atoms chemically equivalent.
Caption: Labeled structure of 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene.
¹H NMR Spectral Analysis and Assignments
The ¹H NMR spectrum can be divided into the aromatic and aliphatic regions.
Aromatic Region (δ 7.0–7.6 ppm)
The para-substitution pattern on the benzene ring gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets, each integrating to 2H.[1]
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H3/H5 Protons: These protons are ortho to the bromine atom. Bromine's electronegativity deshields them, but its resonance effect provides some shielding.
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H2/H6 Protons: These protons are ortho to the ethylsulfonyl substituent. The strongly electron-withdrawing nature of the sulfonyl group (-SO₂) significantly deshields these adjacent protons.[2]
Assignment Rationale: The inductive withdrawal from the sulfonyl group is a powerful deshielding force. Therefore, the doublet corresponding to H2/H6 is expected to appear at a higher chemical shift (further downfield) than the doublet for H3/H5. Both signals will appear as doublets due to coupling with their ortho neighbors (³JHH ≈ 8-9 Hz).
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Predicted Signal 1 (H2/H6): ~δ 7.55 ppm (d, J = 8.5 Hz, 2H)
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Predicted Signal 2 (H3/H5): ~δ 7.25 ppm (d, J = 8.5 Hz, 2H)
Aliphatic Region (δ 2.9–3.4 ppm)
The aliphatic portion of the molecule, -CH₂-CH₂-SO₂-CH₃, gives rise to three distinct signals.
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Hβ Protons (-CH₂-SO₂-): This methylene group is directly bonded to the highly electronegative sulfonyl group. This proximity causes a strong deshielding effect, shifting its signal significantly downfield. These protons will be split into a triplet by the adjacent Hα methylene protons. Based on data for similar structures like ethyl methyl sulfone, this signal is expected around 3.2-3.4 ppm.[3]
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Hα Protons (Ar-CH₂-): This benzylic methylene group is deshielded by the aromatic ring and, to a lesser extent, by the distant sulfonyl group. It will appear upfield relative to Hβ. This signal will also be a triplet due to coupling with the Hβ protons.
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Hγ Protons (-SO₂-CH₃): The methyl group is directly attached to the sulfonyl group, causing it to be deshielded relative to a typical alkane methyl group. As it has no adjacent protons, it will appear as a sharp singlet. The chemical shift for such a methyl group is typically found around 2.9-3.1 ppm.[3]
Assignment Rationale: The degree of deshielding directly correlates with proximity to the electron-withdrawing sulfonyl group. Thus, the chemical shift order will be Hβ > Hα > Hγ.
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Predicted Signal 3 (Hβ): ~δ 3.35 ppm (t, J = 7.5 Hz, 2H)
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Predicted Signal 4 (Hα): ~δ 3.10 ppm (t, J = 7.5 Hz, 2H)
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Predicted Signal 5 (Hγ): ~δ 2.95 ppm (s, 3H)
¹³C NMR Spectral Analysis and Assignments
Due to molecular symmetry, the ¹³C NMR spectrum is expected to show seven distinct signals: four for the aromatic carbons and three for the aliphatic carbons. Aromatic carbons typically resonate between 110-160 ppm.[2]
Aromatic Region (δ 120–145 ppm)
The chemical shifts of the aromatic carbons are heavily influenced by the electronic effects of the substituents.[4]
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C1 (ipso-C attached to ethylsulfonyl): This quaternary carbon is attached to the electron-withdrawing side chain. It is expected to be significantly deshielded and appear downfield.
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C4 (ipso-C attached to Br): The carbon atom directly bonded to bromine (ipso-carbon) experiences a direct deshielding effect. Its chemical shift is typically found in the 120-125 ppm range.
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C2/C6 (ortho to ethylsulfonyl): These carbons are adjacent to the C1 carbon and will be influenced by its substituent, though to a lesser degree than the ipso-carbon itself.
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C3/C5 (ortho to Br): These carbons are adjacent to the bromine-substituted carbon.
Assignment Rationale: Empirical substituent effect calculations and comparison with similar structures guide the assignments. The ipso-carbons are typically the most affected. The strong inductive withdrawal of the ethylsulfonyl group will make C1 one of the most downfield aromatic signals.
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Predicted Signal 1 (C1): ~δ 142.0 ppm
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Predicted Signal 2 (C2/C6): ~δ 132.5 ppm
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Predicted Signal 3 (C3/C5): ~δ 130.0 ppm
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Predicted Signal 4 (C4): ~δ 122.0 ppm
Aliphatic Region (δ 20–60 ppm)
The three aliphatic carbons will have distinct chemical shifts based on their electronic environment.
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Cβ (-CH₂-SO₂-): Being directly attached to the sulfonyl group, this carbon is the most deshielded of the aliphatic carbons.
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Cγ (-SO₂-CH₃): The methyl carbon is also deshielded by the adjacent sulfonyl group.
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Cα (Ar-CH₂-): This carbon is attached to the aromatic ring and is the least deshielded of the three aliphatic carbons.
Assignment Rationale: The deshielding effect of the sulfonyl group is the dominant factor. The closer a carbon is to the -SO₂ group, the further downfield its signal will appear.
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Predicted Signal 5 (Cβ): ~δ 55.0 ppm
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Predicted Signal 6 (Cγ): ~δ 44.0 ppm
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Predicted Signal 7 (Cα): ~δ 35.0 ppm
Summary of Predicted NMR Data
The following tables summarize the predicted peak assignments for 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene.
Table 1: Predicted ¹H NMR Peak Assignments
| Signal | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|---|
| 1 | H2 / H6 | 7.55 | Doublet (d) | 2H | 8.5 |
| 2 | H3 / H5 | 7.25 | Doublet (d) | 2H | 8.5 |
| 3 | Hβ (-CH₂-SO₂) | 3.35 | Triplet (t) | 2H | 7.5 |
| 4 | Hα (Ar-CH₂) | 3.10 | Triplet (t) | 2H | 7.5 |
| 5 | Hγ (-SO₂-CH₃) | 2.95 | Singlet (s) | 3H | - |
Table 2: Predicted ¹³C NMR Peak Assignments
| Signal | Assignment | Predicted δ (ppm) |
|---|---|---|
| 1 | C1 (ipso-C) | 142.0 |
| 2 | C2 / C6 | 132.5 |
| 3 | C3 / C5 | 130.0 |
| 4 | C4 (ipso-C-Br) | 122.0 |
| 5 | Cβ (-CH₂-SO₂) | 55.0 |
| 6 | Cγ (-SO₂-CH₃) | 44.0 |
| 7 | Cα (Ar-CH₂) | 35.0 |
Methodology for Spectral Prediction
The assignments presented in this guide are derived from a systematic, theory-based approach rather than direct experimentation, which is a crucial skill when novel compounds are synthesized. The workflow is as follows:
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Symmetry Analysis: The molecule was first analyzed for elements of symmetry to determine the number of chemically non-equivalent proton and carbon atoms. The para-substitution pattern simplifies both spectra significantly.[4]
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Substituent Effect Analysis: The electronic properties (inductive and resonance effects) of the bromo and ethylsulfonyl groups were evaluated to predict their impact on the electron density of the aromatic ring and aliphatic chain. Electron-withdrawing groups deshield nearby nuclei, shifting their signals downfield.[5]
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Application of Empirical Data: Predicted chemical shifts were refined by comparing the molecular fragments to known data for similar chemical environments, such as substituted benzenes and alkyl sulfones.[3][6]
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Spin-Spin Coupling Analysis: Standard n+1 splitting rules were applied to determine the multiplicity of each proton signal. The magnitude of the coupling constants (J) was estimated based on typical values for ortho-aromatic (³J ≈ 8-9 Hz) and vicinal aliphatic (³J ≈ 7-8 Hz) protons.
Conclusion
The structural features of 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene give rise to a predictable and well-defined NMR signature. The ¹H spectrum is characterized by a classic para-substituted AA'BB' pattern in the aromatic region and three distinct signals for the ethyl methyl sulfone chain in the aliphatic region. The ¹³C spectrum reflects the molecular symmetry with a total of seven unique carbon signals. This detailed guide, grounded in the fundamental principles of NMR spectroscopy, provides researchers with a robust framework for identifying and characterizing this molecule, aiding in reaction monitoring, purity assessment, and further synthetic applications.
References
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